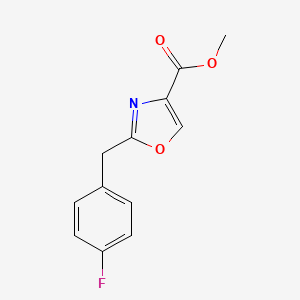

Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10FNO3 and a molecular weight of 235.21 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate typically involves the reaction of 4-fluorobenzyl bromide with methyl oxazole-4-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield the corresponding alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. In antimicrobial studies, it has been shown to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and biofilm formation . The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of key enzymes and structural proteins.

Comparison with Similar Compounds

Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate can be compared with other oxazole derivatives such as:

Methyl 2-(2-fluorophenyl)oxazole-4-carboxylate: Similar in structure but with the fluorine atom positioned differently, leading to variations in reactivity and biological activity.

Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: Contains additional functional groups that enhance its antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique oxazole ring structure, characterized by the presence of a fluorine atom in the benzyl group, which enhances its biological activity compared to similar compounds. Its molecular formula is C12H10FNO3, with a molecular weight of approximately 235.21 g/mol .

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of specific inflammatory pathways .

The mechanism of action for this compound involves its interaction with various biological targets. It is believed to bind to enzymes or receptors involved in inflammation and infection pathways, thereby modulating their activity. This interaction is crucial for understanding its therapeutic potential.

Synthesis and Derivatives

This compound can be synthesized through various methods, including nucleophilic substitution reactions involving oxazole derivatives. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high purity and yield .

Synthetic Route Example

One common synthetic route includes:

- Starting Materials : 4-fluorobenzyl bromide and methyl oxazole-4-carboxylate.

- Reaction Conditions : Conducted in the presence of a base such as potassium carbonate in an organic solvent.

- Yield : Typically ranges from 70% to 90%, depending on the reaction conditions.

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains reported that this compound significantly reduced bacterial growth, supporting its use as a potential antimicrobial agent .

- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced swelling and pain, indicating its potential utility in treating inflammatory diseases .

Properties

IUPAC Name |

methyl 2-[(4-fluorophenyl)methyl]-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRRAMVIENZWPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.